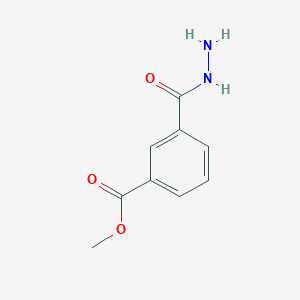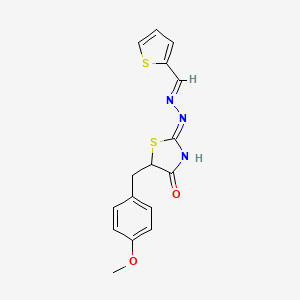
N-(4-chlorophenyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a 4-chlorophenyl ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent . The presence of the chlorophenyl group enhances its biological activity, making it a valuable compound for various scientific research applications.
Wirkmechanismus
Target of Action
N-(4-chlorophenyl)sulfamide, like other sulfonamides, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the synthesis of folic acid . This inhibition disrupts bacterial growth as folic acid is vital for their survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes reliant on folic acid, such as the synthesis of purines and DNA .
Pharmacokinetics
Sulfonamides, in general, are known to be readily absorbed orally . They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . These properties impact the bioavailability of the compound, determining its effectiveness in the body.
Result of Action
The molecular effect of this compound is the inhibition of folic acid synthesis, leading to a halt in bacterial growth . On a cellular level, this results in the death of bacteria, as they are unable to replicate without the necessary folic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. This persistence can lead to long residence times in the environment, potentially affecting the compound’s action . Furthermore, the presence of other substances in the environment, such as organic matter or other drugs, could potentially interact with the compound, altering its effectiveness .
Biochemische Analyse
Biochemical Properties
N-(4-chlorophenyl)sulfamide, like other sulfonamides, is known to exhibit bacteriostatic properties by competitively inhibiting the conversion of p-aminobenzoic acid to dihydropteroate, a crucial step in the folate synthesis pathway of bacteria . This inhibition disrupts the synthesis of purine and DNA in bacteria, thereby inhibiting their growth .
Cellular Effects
The cellular effects of this compound are primarily related to its antibacterial activity. By inhibiting folate synthesis, this compound disrupts bacterial DNA synthesis, leading to the inhibition of bacterial cell growth
Molecular Mechanism
The molecular mechanism of action of this compound involves the competitive inhibition of the enzyme involved in the conversion of p-aminobenzoic acid to dihydropteroate . This inhibition disrupts the folate synthesis pathway, which is essential for the synthesis of purine and DNA in bacteria .
Metabolic Pathways
This compound, like other sulfonamides, is involved in the folate synthesis pathway in bacteria . It competitively inhibits the conversion of p-aminobenzoic acid to dihydropteroate, disrupting the synthesis of purine and DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-chlorophenyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with sulfuryl chloride to form 4-chlorophenylsulfonyl chloride, which is then treated with ammonia to yield this compound . The reaction conditions typically involve:
Step 1: Reaction of 4-chloroaniline with sulfuryl chloride in the presence of a base such as pyridine at low temperatures.
Step 2: Treatment of the resulting 4-chlorophenylsulfonyl chloride with ammonia at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-chlorophenyl)sulfamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfamide group can be oxidized to form sulfonamides or reduced to form thioureas.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted sulfamides with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include sulfonamides.
Reduction Reactions: Products include thioureas.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)sulfamide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- N-(4-acetylphenyl)sulfamide
- N-(4-methylphenyl)sulfamide
- N-(4-nitrophenyl)sulfamide
- N-(4-bromophenyl)sulfamide
- N-(4-fluorophenyl)sulfamide
Eigenschaften
IUPAC Name |
1-chloro-4-(sulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNTSQSPPLWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)



![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2862910.png)



![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

